![molecular formula C13H19N3O3 B2617276 ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2248391-00-4](/img/structure/B2617276.png)
ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[211]hexane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an aminomethyl group, a pyrazolyl group, and an oxabicyclohexane ring system
科学的研究の応用
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the 1-methyl-1H-pyrazol-4-yl group through the reaction of appropriate precursors under controlled conditions.
Construction of the Oxabicyclohexane Ring: The oxabicyclo[2.1.1]hexane ring is constructed through a series of cyclization reactions.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
作用機序
The mechanism of action of ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl and pyrazolyl groups play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The oxabicyclohexane ring system provides structural stability and enhances the compound’s binding affinity.
類似化合物との比較
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate can be compared with other similar compounds, such as:
1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Similar structure but without the ethyl ester group.
Ethyl 1-(aminomethyl)-3-(1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate: Lacks the methyl group on the pyrazole ring.
Ethyl 1-(aminomethyl)-3-(1-methyl-1H-pyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.
The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
特性
IUPAC Name |
ethyl 1-(aminomethyl)-3-(1-methylpyrazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-11(17)13-6-12(7-13,8-14)19-10(13)9-4-15-16(2)5-9/h4-5,10H,3,6-8,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTOCEOQPHMGRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(OC2C3=CN(N=C3)C)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-methylphenoxy)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2617193.png)
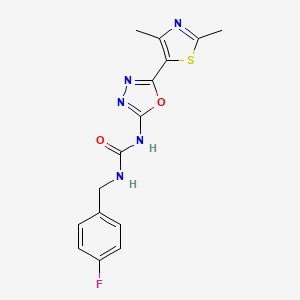
![6-amino-2H,3H-imidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B2617197.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2617199.png)
![5-Bromo-2-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methoxy]benzaldehyde](/img/structure/B2617203.png)
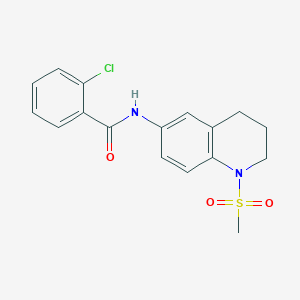
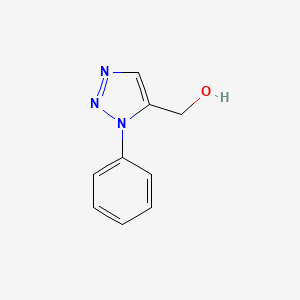
![2-{4-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B2617206.png)
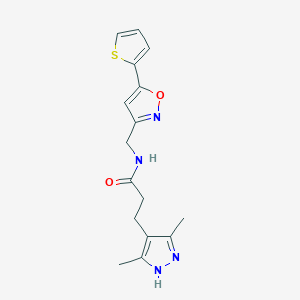
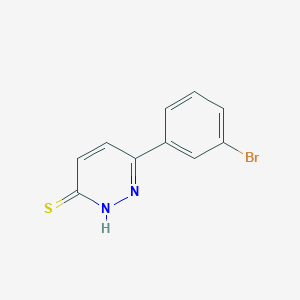
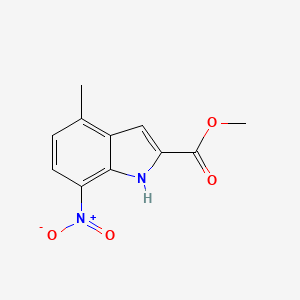
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-ethoxyacetamide](/img/structure/B2617213.png)
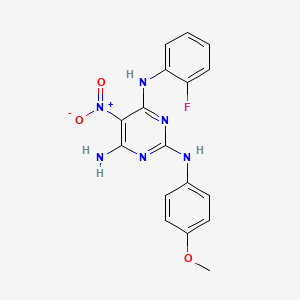
![2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluorophenyl)azepan-1-yl)ethanone](/img/structure/B2617216.png)
